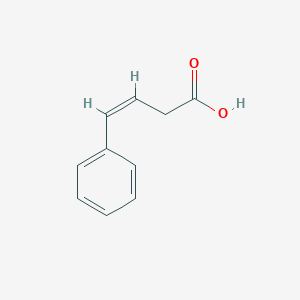

trans-Styrylacetic acid

Description

Overview of trans-Styrylacetic Acid in Contemporary Chemical Research

In modern chemical research, this compound is recognized for its versatile applications. It serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. chemimpex.com Its unique structural and functional properties make it a key intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com The compound's reactivity, including its ability to participate in Michael additions and aldol (B89426) condensations, allows for the efficient synthesis of intricate molecular architectures. chemimpex.com

Furthermore, this compound is utilized in the flavor and fragrance industry due to its distinct aromatic characteristics. chemimpex.com In polymer chemistry, it contributes to the development of specialty polymers with enhanced thermal stability and mechanical properties, finding use in the automotive and aerospace industries. chemimpex.com

Historical Context and Evolution of Research on this compound

Historically, research on this compound has evolved from fundamental studies of its chemical properties to its application in complex biological systems. A notable early application was its use as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase. sigmaaldrich.comsigmaaldrich.com The polarized IR spectra of the hydrogen bond system in this compound have also been a subject of study. sigmaaldrich.com Over time, its potential biological activities have come to the forefront of research, particularly its role as a tumorigenic agent and its effects on cell signaling pathways implicated in cancer. smolecule.combiosynth.com

Significance of this compound as a Probing Agent in Biochemical and Synthetic Disciplines

The significance of this compound as a probing agent is multifaceted. In biochemistry, it is employed to investigate cellular processes. For instance, it has been studied for its impact on cancer cell signaling pathways, such as p38 MAPK and JNK, which are critical for cell proliferation and apoptosis. smolecule.com Its structural similarity to compounds like phenylbutyric acid suggests potential pharmacological properties, including anti-cancer effects. smolecule.com The compound has shown inhibitory properties against inflammatory diseases and cancer, with studies indicating it can inhibit the growth of cancer cells specifically. biosynth.com

In synthetic chemistry, this compound is a key reagent. Its synthesis can be achieved through methods like palladium-catalyzed coupling and oxidative reactions. smolecule.com It is a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic drugs. chemimpex.com Additionally, it is involved in the microbial degradation of styrene (B11656), an environmental pollutant. smolecule.com

Chemical and Physical Properties

| Property | Value |

| Systematic Name | (3E)-4-phenylbut-3-enoic acid |

| CAS Registry Number | 1914-58-5 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to yellow-brown crystalline powder or needles |

| Melting Point | 84-86 °C |

| Boiling Point | 302 °C |

| Flash Point | 215.8 °C |

This data is compiled from multiple sources. smolecule.comsigmaaldrich.combiosynth.com

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1914-58-5 |

|---|---|

Formule moléculaire |

C10H10O2 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

(Z)-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |

Clé InChI |

PSCXFXNEYIHJST-DAXSKMNVSA-N |

SMILES |

C1=CC=C(C=C1)C=CCC(=O)O |

SMILES isomérique |

C1=CC=C(C=C1)/C=C\CC(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C=CCC(=O)O |

Autres numéros CAS |

59744-46-6 1914-58-5 |

Pictogrammes |

Irritant |

Synonymes |

4-phenyl-3-butenoic acid 4-phenyl-3-butenoic acid, (E)-isomer styrylacetic acid |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for Trans Styrylacetic Acid

Classical Approaches to trans-Styrylacetic Acid Synthesis

Classical synthetic routes to this compound often rely on well-established reactions in organic chemistry. These methods, while sometimes requiring harsh conditions or multiple steps, form the foundation of its synthesis.

Acid-Catalyzed Reaction Techniques

One of the classical methods for the synthesis of this compound involves the Wittig reaction. This approach provides a reliable means of forming the carbon-carbon double bond with good stereocontrol. The reaction typically involves the use of a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form an alkene. libretexts.orgwikipedia.org

In a typical procedure, (2-carboxyethyl)triphenylphosphonium bromide is reacted with benzaldehyde (B42025) in the presence of a base to generate the this compound. The use of a stabilized ylide in this reaction generally favors the formation of the E-isomer (trans-isomer) of the alkene. The reaction proceeds through a betaine (B1666868) intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine (B44618) oxide. youtube.com

A plausible reaction scheme is as follows: (C₆H₅)₃P + Br(CH₂)₂COOH → [(C₆H₅)₃P⁺(CH₂)₂COOH]Br⁻ [(C₆H₅)₃P⁺(CH₂)₂COOH]Br⁻ + Base → (C₆H₅)₃P=CHCH₂COOH (C₆H₅)₃P=CHCH₂COOH + C₆H₅CHO → trans-C₆H₅CH=CHCH₂COOH + (C₆H₅)₃PO

Oxidative Reaction Pathways Utilizing Specific Precursors and Catalysts

Oxidative methods can also be employed to synthesize this compound, often starting from precursors such as cinnamaldehyde (B126680). While the direct oxidation of cinnamaldehyde yields cinnamic acid, a subsequent homologation step can extend the carbon chain to produce this compound.

The initial oxidation of cinnamaldehyde to cinnamic acid can be achieved using various oxidizing agents. For instance, silver-based catalysts, such as silver-exchanged beta-zeolite, have been shown to effectively catalyze the oxidation of trans-cinnamaldehyde to cis-cinnamic acid in toluene. akita-u.ac.jpresearchgate.net Other methods include the use of silver/copper catalysts with oxygen as the oxidant. google.com The atmospheric oxidation of cinnamaldehyde to cinnamic acid has also been observed. sciencemadness.org

Following the formation of cinnamic acid, a homologation reaction, such as the Arndt-Eistert reaction, could be employed to extend the carboxylic acid by one methylene (B1212753) group, thereby yielding this compound. This two-step sequence represents a viable, albeit multi-step, oxidative pathway.

Transition-Metal-Catalyzed Synthesis of this compound and its Derivatives

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and selective construction of complex molecules. These methods offer milder reaction conditions and greater functional group tolerance compared to many classical techniques.

Palladium-Catalyzed Coupling Reactions for Precursor Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be strategically employed to synthesize precursors of this compound. Reactions such as the Heck, Suzuki, and Sonogashira couplings can be utilized to assemble the carbon skeleton. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgdiva-portal.org

For example, a Heck reaction could be envisioned between an aryl halide (e.g., iodobenzene) and a suitable alkene bearing a carboxylic acid or ester functionality, such as crotonic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would directly install the styryl moiety.

Alternatively, a Suzuki coupling could be performed between an arylboronic acid (e.g., phenylboronic acid) and a vinyl halide (e.g., a 4-halobut-3-enoic acid derivative) to form the desired carbon framework. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govyoutube.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. organic-chemistry.org

The Sonogashira coupling offers another route, wherein a terminal alkyne is coupled with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org For instance, phenylacetylene (B144264) could be coupled with a vinyl halide containing a protected carboxylic acid function. Subsequent selective reduction of the triple bond to a trans-double bond would yield the precursor to this compound.

Below is a table summarizing hypothetical palladium-catalyzed routes to a precursor of this compound:

Table 1: Hypothetical Palladium-Catalyzed Reactions for Precursor Synthesis| Coupling Reaction | Aryl/Vinyl Partner 1 | Alkene/Alkyne/Boronic Acid Partner 2 | Catalyst System (Example) | Product Precursor |

|---|---|---|---|---|

| Heck Reaction | Iodobenzene | Methyl crotonate | Pd(OAc)₂, PPh₃, Et₃N | Methyl trans-styrylacetate |

| Suzuki Coupling | Phenylboronic acid | 4-Bromo-3-butenoic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |

| Sonogashira Coupling | Iodobenzene | 3-Butynoic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Phenyl-3-butynoic acid |

Cobalt-Catalyzed Carboxylation of Allylic C(sp³)-H Bonds with Carbon Dioxide

A significant advancement in the synthesis of styrylacetic acid derivatives is the direct carboxylation of allylic C(sp³)-H bonds using carbon dioxide as a C1 source. This method, catalyzed by a cobalt/Xantphos complex, allows for the transformation of a wide range of allylarenes into the corresponding linear styrylacetic acid derivatives with high regioselectivity and in moderate to high yields. diva-portal.orgorganic-chemistry.org

This reaction demonstrates excellent functional group tolerance, allowing for the presence of amides, esters, and ketones in the substrate without affecting the carboxylation. diva-portal.org This atom-economical approach utilizes an abundant and renewable C1 building block, making it an attractive and sustainable synthetic route.

The general reaction is as follows: Ar-CH₂CH=CH₂ + CO₂ --(Co/Xantphos catalyst)--> Ar-CH=CHCH₂COOH

Research has shown that various substituted allylbenzenes can be successfully carboxylated using this method. researchgate.net

Table 2: Cobalt-Catalyzed Carboxylation of Allylarenes with CO₂

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allylbenzene | Co(acac)₂ / Xantphos | THF/DMF | 80 | 68 | researchgate.net |

| 1-Allyl-4-(trifluoromethyl)benzene | Co(acac)₂ / Xantphos | THF/DMF | 80 | 75 | researchgate.net |

| 1-Allyl-4-methoxybenzene | Co(acac)₂ / Xantphos | THF/DMF | 80 | 85 | researchgate.net |

| 4-Allyl-N,N-dimethylbenzamide | Co(acac)₂ / Xantphos | THF/DMF | 80 | 72 | researchgate.net |

Electrochemical Carboxylation Techniques for Styrylacetic Acid Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids by utilizing electricity to drive the fixation of carbon dioxide. In the context of styrylacetic acid derivatives, the electrochemical carboxylation of styrene (B11656) and its derivatives has been explored.

These reactions typically involve the electrochemical reduction of the styrene derivative at a cathode in the presence of carbon dioxide. The process can be controlled to achieve either mono- or dicarboxylation. For instance, the electrochemical hydrocarboxylation of styrene using CO₂ and water has been developed to selectively produce 3-phenylpropanoic acid. organic-chemistry.org However, under different conditions, dicarboxylation at the α- and β-positions can be favored. organic-chemistry.org

Recent studies have focused on the direct and selective electrocarboxylation of styrene oxides with CO₂ to access β-hydroxy acids, which are valuable synthetic intermediates. wikipedia.org The electrochemical addition of carbon dioxide to a range of olefinic substrates, including styrene derivatives, using nickel working electrodes and magnesium anodes has been shown to preferentially produce the mono-substituted carboxylate derivatives. nih.gov

Table 3: Electrochemical Carboxylation of Styrene Derivatives

| Substrate | Electrode System (Anode/Cathode) | Electrolyte/Solvent | Product(s) | Faradaic Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Mg / Ni | Bu₄NBF₄ / DMF | 3-Phenylpropanoic acid and 2,3-diphenylsuccinic acid | Variable | organic-chemistry.org |

| Styrene | Mg / Stainless Steel | TBAB / DMF | 3-Phenylpropanoic acid | ~50 | nih.gov |

| Styrene Oxide | Pt / Glassy Carbon | TBAP / DMF | 3-Hydroxy-3-phenylpropanoic acid | 85 | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being evaluated through the lens of green chemistry. This approach seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, including atom economy, energy efficiency, and the use of renewable feedstocks, are critical considerations in developing sustainable synthetic routes to this compound. sigmaaldrich.com

Atom Economy Considerations in Synthetic Route Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. In practice, many traditional organic reactions fall short of this ideal.

Several classical and modern synthetic methods can be adapted for the synthesis of this compound, each with a different theoretical atom economy. Common routes to α,β-unsaturated carboxylic acids include the Knoevenagel condensation, the Wittig reaction, and the Heck reaction.

The Knoevenagel condensation , particularly the Doebner modification, reacts an aromatic aldehyde like benzaldehyde with malonic acid, followed by decarboxylation, to yield the unsaturated acid. organic-chemistry.org While effective, this method generates water and carbon dioxide as byproducts.

The Wittig reaction provides a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. masterorganicchemistry.com However, its primary drawback is poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which is difficult to separate from the main product. chegg.comyoutube.com

Below is a comparative table illustrating the theoretical atom economy for these synthetic pathways to this compound.

Table 1: Comparative Atom Economy of Synthetic Routes to this compound

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Benzaldehyde + Malonic Acid | This compound | Water, Carbon Dioxide | 77.8% |

| Wittig Reaction | Benzaldehyde + (Carboethoxymethyl)triphenylphosphorane | Ethyl trans-styrylacetate + Triphenylphosphine oxide | Triphenylphosphine oxide | 38.6% (for the ester) |

| Heck Reaction | Iodobenzene + Ethyl acrylate | Ethyl trans-styrylacetate | Hydrogen Iodide | ~100% (in ideal catalytic cycle) |

Note: The atom economy for the Wittig reaction is calculated for the ester intermediate before hydrolysis. The Heck reaction's practical atom economy can be lower due to bases and ligands.

Energy Efficiency in Chemical Processes

Energy efficiency is a critical pillar of green chemistry, aiming to minimize the energy consumption associated with chemical transformations. Synthetic routes that operate at or near ambient temperature and pressure are preferred over those requiring significant energy input for heating, cooling, or maintaining high pressures. nih.gov

Traditional organic syntheses, such as the Knoevenagel or Wittig reactions, often require elevated temperatures for extended periods to achieve reasonable reaction rates and yields, thus consuming significant thermal energy. The Heck reaction may also require heating, although developments in catalysis aim to lower the reaction temperature. organic-chemistry.org

In contrast, biocatalytic and fermentative processes represent a paradigm shift in energy efficiency. Microbial biosynthesis of aromatic compounds can occur at room temperature and atmospheric pressure, potentially reducing energy consumption by up to 90% compared to conventional petrochemical methods. nih.gov Enzymatic reactions, known for their high specificity, are typically conducted under mild conditions (e.g., near-neutral pH and temperatures between 20-40°C), drastically lowering the energy footprint of the synthesis. polimi.itnih.gov For example, processes involving enzymes like phenylalanine ammonia-lyase (PAL) or trans-cinnamate decarboxylase operate efficiently under these gentle conditions. nih.gov

Table 2: Qualitative Comparison of Energy Requirements for Different Synthetic Strategies

| Synthetic Strategy | Typical Temperature | Typical Pressure | Energy Input | Key Considerations |

|---|---|---|---|---|

| Chemical Catalysis (e.g., Heck, Knoevenagel) | Elevated (50-150°C) | Atmospheric | Moderate to High | Requires heating for reaction initiation and completion. |

| Biocatalysis (Enzymatic Conversion) | Ambient (20-40°C) | Atmospheric | Low | Operates under mild, physiological conditions. |

| Microbial Fermentation | Ambient (25-37°C) | Atmospheric | Low | Energy required for bioreactor operation (mixing, aeration) but not for the reaction itself. |

| Microwave-Assisted Synthesis | Elevated (Varies) | Atmospheric to Moderate | Moderate | Rapid, targeted heating can reduce overall reaction time and energy use. |

Utilization of Renewable Feedstocks in Synthesis

The shift from fossil fuel-based starting materials to renewable feedstocks is a cornerstone of a sustainable chemical industry. Biomass, including sugars, amino acids, and plant-derived oils, serves as a rich source of building blocks for chemical synthesis. sigmaaldrich.com

For a molecule like this compound, a promising renewable pathway starts with the amino acid L-phenylalanine. Phenylalanine can be produced on an industrial scale through the fermentation of sugars derived from biomass. nih.gov Engineered microorganisms, such as E. coli or yeast, can be optimized to produce high titers of this aromatic amino acid. researchgate.net

From phenylalanine, the key intermediate trans-cinnamic acid can be synthesized in a single, highly efficient step using the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netmdpi.com This enzymatic deamination is a clean reaction that produces ammonia (B1221849) as the only byproduct. Further enzymatic or chemo-catalytic steps could then be envisioned to elongate the side chain of cinnamic acid to yield this compound. For example, biocatalytic routes involving decarboxylases or other enzymes could be engineered to perform the necessary chemical transformations. nih.govresearchgate.net

This bio-based approach offers several advantages:

Sustainability : It relies on renewable resources like glucose instead of finite petrochemicals. sigmaaldrich.com

Reduced Environmental Impact : Biosynthetic pathways often involve less hazardous chemicals and generate biodegradable waste.

Mild Conditions : The processes run at low temperatures and pressures, enhancing safety and energy efficiency. nih.gov

The development of such integrated chemo-enzymatic or fully fermentative routes from renewable feedstocks is a key goal for the sustainable production of this compound and other valuable phenylpropanoids.

Advanced Reactivity and Mechanistic Studies of Trans Styrylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a starting point for the synthesis of numerous derivatives.

Esterification is a fundamental reaction of carboxylic acids, converting the hydroxyl portion of the carboxyl group into an alkoxy group. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or the water byproduct is removed as it forms, for instance, through Dean-Stark distillation. wikipedia.org

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and certain Lewis acids. wikipedia.org For trans-styrylacetic acid, this reaction provides a direct route to various styrylacetate esters, which may have applications in different fields of chemical synthesis.

Another significant method is transesterification, where one ester is converted into another. While this typically starts from an existing ester, it is a key reaction in ester chemistry. masterorganicchemistry.comorganic-chemistry.org It can be catalyzed by either acids or bases. masterorganicchemistry.com

Table 1: Representative Esterification of trans-Styrylacetic Acid

| Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|

| trans-Styrylacetic acid | Methanol, Sulfuric acid (catalyst) | Reflux | Methyl trans-styrylacetate |

| trans-Styrylacetic acid | Ethanol, p-Toluenesulfonic acid (catalyst) | Reflux, removal of water | Ethyl trans-styrylacetate |

The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry, most notably in the formation of peptide bonds. libretexts.org The direct reaction of a carboxylic acid like this compound with an amine is possible but generally requires high temperatures to drive off the water molecule formed. khanacademy.org

More commonly, the reaction is facilitated by coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bath.ac.uk A widely used coupling agent is N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with an amine to form the amide. masterorganicchemistry.comlibretexts.org Boronic acid derivatives have also been developed as catalysts for direct amidation under milder conditions. bath.ac.ukorganic-chemistry.org

Table 2: Amide Formation from trans-Styrylacetic Acid

| Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|

| trans-Styrylacetic acid | Ammonia (B1221849), Heat | High Temperature | trans-Styrylacetamide |

| trans-Styrylacetic acid | Aniline, DCC | Room Temperature | N-Phenyl-trans-styrylacetamide |

| trans-Styrylacetic acid | 1. Thionyl chloride 2. Diethylamine | 1. Reflux 2. Base present | N,N-Diethyl-trans-styrylacetamide |

Acid chlorides are among the most reactive derivatives of carboxylic acids and serve as valuable intermediates for synthesizing esters, amides, and other acyl compounds. pearson.com The conversion of this compound to its corresponding acid chloride, this compound chloride, is typically achieved using specific chlorinating agents.

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.org When thionyl chloride is used, the reaction byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases. chemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be easily removed, leaving the desired acid chloride. chemguide.co.uk The reaction with oxalyl chloride often includes a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. chemguide.co.uk

Table 3: Synthesis of trans-Styrylacetic Acid Chloride

| Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|

| trans-Styrylacetic acid | Thionyl chloride (SOCl₂) | Neat or in a solvent, reflux | trans-Styrylacetic acid chloride |

| trans-Styrylacetic acid | Oxalyl chloride ((COCl)₂), DMF (cat.) | Dichloromethane (DCM), Room Temp | trans-Styrylacetic acid chloride |

γ-Butyrolactones are five-membered cyclic esters that are prevalent structural motifs in many natural products and biologically active compounds. researchgate.net The synthesis of these lactones can be achieved through various strategies, often involving the intramolecular cyclization of a precursor molecule containing both a carboxylic acid (or ester) and a hydroxyl group at the γ-position.

Starting from this compound, the formation of a γ-butyrolactone would require modification of the alkene. A plausible synthetic pathway involves the selective transformation of the styryl double bond. For instance, hydroboration-oxidation of the double bond could introduce a hydroxyl group. Depending on the regioselectivity, subsequent acid-catalyzed intramolecular cyclization (lactonization) could yield a phenyl-substituted γ-butyrolactone. Another approach could involve electrophilic addition reactions across the double bond using reagents that lead to a functionalized intermediate ripe for cyclization. researchgate.net While multi-component syntheses are effective for building γ-butyrolactones, pathways from styrylacetic acid would likely rely on sequential functionalization and cyclization steps. semnan.ac.ir

Transformations at the Alkene Moiety

The carbon-carbon double bond in the styryl group of this compound is susceptible to a variety of addition reactions, allowing for further functionalization of the molecule.

Epoxidation is the reaction that converts an alkene into an epoxide, a three-membered ring containing an oxygen atom. This transformation is highly valuable as epoxides are versatile intermediates that can be opened by various nucleophiles to generate a range of difunctionalized products.

The most common method for epoxidizing an alkene is through reaction with a peroxy acid (RCO₃H). youtube.comyoutube.com A frequently used and commercially available peroxy acid is meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as the byproduct. youtube.com This reaction would convert the alkene moiety of this compound into an epoxide ring, yielding (E)-3-phenyloxirane-2-yl)acetic acid. Another route to epoxides involves the formation of a halohydrin (by reacting the alkene with a halogen like Br₂ in the presence of water), followed by treatment with a base to induce an intramolecular Sₙ2 reaction that forms the epoxide ring. youtube.comyoutube.com

Table 4: Epoxidation of trans-Styrylacetic Acid

| Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|

| trans-Styrylacetic acid | meta-Chloroperoxybenzoic acid (mCPBA) | Aprotic solvent (e.g., CH₂Cl₂) | ((E)-3-Phenyloxiran-2-yl)acetic acid |

| trans-Styrylacetic acid | 1. Br₂, H₂O 2. NaOH | 1. Halohydrin formation 2. Intramolecular cyclization | ((E)-3-Phenyloxiran-2-yl)acetic acid |

Epoxidation Reactions

Asymmetric Shi Epoxidation and Tandem Lactonization

The asymmetric epoxidation of olefins is a cornerstone of modern organic synthesis, enabling the creation of chiral building blocks. The Shi epoxidation, which utilizes a fructose-derived organocatalyst, is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly trans-olefins. wikipedia.orgharvard.edu In the case of this compound, this reaction can be ingeniously coupled with a subsequent intramolecular cyclization to yield valuable lactone products.

A notable application is the synthesis of a precursor for Cryptophycin-39 unit A, achieved through a tandem Shi epoxidation and in situ lactonization of this compound. thieme-connect.de This process involves the initial asymmetric epoxidation of the double bond, followed by an intramolecular nucleophilic attack of the carboxylic acid group on the newly formed epoxide. This tandem sequence efficiently constructs 4-hydroxy-5-phenyl-tetrahydrofuran-2-ones. thieme-connect.desorbonne-universite.fr The reaction is performed under Shi conditions, which typically involve the use of Oxone (potassium peroxymonosulfate) as the stoichiometric oxidant and a chiral ketone catalyst derived from D-fructose. wikipedia.orgthieme-connect.de The reaction proceeds via a dioxirane (B86890) intermediate generated from the ketone catalyst. wikipedia.org The stereochemical outcome is controlled by the chiral catalyst, which directs the oxidant to one face of the alkene, leading to high enantioselectivity. wikipedia.orgharvard.edu

| Substrate | Reaction Type | Key Reagents | Product | Significance |

| This compound | Asymmetric Epoxidation / Tandem Lactonization | Shi Catalyst, Oxone | 4-hydroxy-5-phenyl-tetrahydrofuran-2-one | Synthesis of natural product precursors thieme-connect.de |

Halocyclization Reactions and Stereoselectivity

Halocyclization is a powerful strategy for the synthesis of halogenated heterocyclic compounds. In this reaction, an alkene is activated by an electrophilic halogen source, followed by the intramolecular capture of the resulting halonium ion by a nucleophile. For γ,δ-unsaturated carboxylic acids like this compound, this process, known as halolactonization, leads to the formation of γ-lactones.

The stereoselectivity of halocyclization reactions is a critical aspect. For unsaturated carboxylic acids, the reaction often proceeds via a 5-exo-trig cyclization pathway to form a five-membered lactone ring. frontiersin.org The mechanism involves the activation of the double bond by an electrophilic halogen, followed by nucleophilic attack from the carboxylate. Computational studies on similar systems suggest that for unsaturated carboxylic acids, the reaction may proceed through a "cyclization first and fluorination later" mechanism, where the carboxyl group attacks the double bond (activated by a reagent like difluoroiodotoluene) before the introduction of the halogen. frontiersin.org

Recent advancements have focused on chemoenzymatic methods, using haloperoxidases to generate hypohalites in situ for the cyclization of unsaturated acids and alcohols. nih.govnih.gov These enzymatic methods offer a green alternative for producing a broad range of halolactones and cyclic haloethers. nih.gov The stereoselectivity of these reactions can be influenced by the catalyst and the substrate's geometry. researchgate.net

Radical Addition Polymerization for Specialty Polymer Production

Radical addition polymerization is a major industrial process for producing a wide variety of polymers. youtube.com The fundamental process involves three key steps: initiation, propagation, and termination. youtube.com An initiator, often a peroxide or an azo compound, generates a radical species that adds to a monomer's double bond. youtube.comyoutube.com This creates a new radical, which then propagates the chain by adding to successive monomer units. youtube.com

This compound, with its vinyl group, can act as a monomer in radical polymerization. The presence of both a phenyl group and a carboxylic acid group on the monomer unit can impart unique properties to the resulting polymer. The carboxylic acid moiety can enhance hydrophilicity, adhesion, and provide sites for post-polymerization modification. The phenyl group contributes to the polymer's thermal stability and refractive index. Such specialty polymers could find applications in coatings, adhesives, and functional materials. The versatility of radical polymerization allows it to be tolerant of various functional groups, making it suitable for monomers like this compound. youtube.com

| Polymerization Step | Description | Role of this compound |

| Initiation | Generation of a radical species from an initiator. youtube.com | The radical adds across the C=C double bond of the styryl group. |

| Propagation | The newly formed radical monomer adds to another monomer, extending the polymer chain. youtube.com | The radical at the end of the growing chain repeatedly adds to new this compound molecules. |

| Termination | Two growing radical chains combine or disproportionate to end the polymerization. youtube.com | The active radical centers are quenched, resulting in the final polymer. |

Metal-Catalyzed Transformations and Rearrangements

Palladium-Catalyzed α-Arylation via Dienolate Intermediates

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. organic-chemistry.org The α-arylation of carboxylic acids, however, has been a challenging transformation. A significant breakthrough involves a deprotonative cross-coupling process (DCCP) that enables the palladium-catalyzed α-arylation of styryl acetic acids. organic-chemistry.orgnih.gov

This methodology utilizes the formation of dienolate intermediates. The this compound is treated with a base to form a dienolate, which then participates in the palladium catalytic cycle. The reaction proceeds with a wide range of aryl bromides and chlorides, tolerating various electronic and steric properties on the aryl halide. organic-chemistry.org This process allows for the direct formation of α-aryl-γ-phenyl-β,γ-unsaturated carboxylic acids, which are complex and valuable synthetic targets. The use of specific phosphine (B1218219) ligands is often crucial for the efficiency of the palladium catalyst. nih.gov

Michael Additions

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The electron-withdrawing nature of the carboxylic acid group in this compound polarizes the conjugated system, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

A wide variety of nucleophiles, such as enolates, amines, and thiols, can serve as Michael donors. wikipedia.orgnih.gov For example, the reaction of an amine with this compound would lead to the formation of a β-amino acid derivative. These reactions are often catalyzed by a base, which generates the nucleophilic species. The aza-Michael addition, in particular, is a highly efficient "click" reaction for creating C-N bonds and is widely used in the synthesis of biologically active compounds. nih.gov

Aldol (B89426) Condensations

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com The α-protons of this compound (on the carbon adjacent to the carboxyl group) are acidic and can be removed by a strong base to form an enolate or, more specifically, a dienolate due to the extended conjugation.

This dienolate can then act as a nucleophile, attacking an aldehyde or ketone. The initial product is a β-hydroxy carboxylic acid (an aldol addition product). masterorganicchemistry.com If the reaction is heated, a molecule of water can be eliminated to form a new, more extended conjugated system (the aldol condensation product). masterorganicchemistry.com This reaction allows for the elongation of the carbon chain and the introduction of new functional groups. The stereochemical outcome of the aldol reaction can often be controlled by using specific metal enolates and reaction conditions, following models like the Zimmerman-Traxler transition state. harvard.edu

Derivatization and Analog Development Based on Trans Styrylacetic Acid

Synthesis of Chiral Lactone Derivatives

The chemical structure of trans-styrylacetic acid is a viable starting point for the synthesis of lactones, which are cyclic esters. One notable transformation involves the formation of a halogenated dihydrofuranone derivative. Specifically, the synthesis of (4R,5S)-4-bromo-5-phenyldihydrofuran-2(3H)-one has been documented as a downstream product derived from this compound. lookchem.com While detailed mechanistic pathways for this specific conversion are proprietary or described in specialized literature, the process generally involves the electrophilic addition of a bromine source across the double bond, followed by an intramolecular cyclization where the carboxylic acid group attacks the resulting bromonium ion or a related carbocation intermediate to form the lactone ring. The control of stereochemistry to yield the specific (4R,5S) isomer is a critical aspect of this synthesis, often requiring the use of chiral reagents or catalysts.

Development of Polymeric Hybrids Incorporating this compound

The vinyl group and carboxylic acid functionality of this compound make it a suitable monomer for incorporation into polymer chains and hybrid materials. Its utility is highlighted in the creation of photofunctional rare earth hybrid materials. researchgate.net In one approach, luminescent polymeric hybrids are constructed through an addition polymerization reaction between this compound and vinyltrimethoxysilane (B1682223), which are then complexed with rare earth ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). researchgate.net These materials exhibit favorable photoluminescence properties, including long lifetimes and high quantum efficiency, which are attributed to the effective energy transfer from the organic ligand (styrylacetic acid moiety) to the rare earth metal center. researchgate.net

Furthermore, this compound is listed as a potential component in various patented formulations for creating crosslinking compounds and curing agents for epoxy resins, demonstrating its utility in developing robust thermosetting polymers. patentbuddy.comgoogle.comgoogle.comgoogleapis.com These applications leverage its ability to be integrated into a polymer network, contributing to the final material's thermal and mechanical properties. google.comgoogleapis.com

Amide Derivatives and Conjugates for Structural Modification

The carboxylic acid group of this compound is readily converted into amide functionalities, providing a powerful tool for structural modification and the development of new chemical entities. This strategy is employed to create conjugates with other molecules to enhance or modify their properties.

A recent study highlights the synthesis of novel thiochromanone analogs with anti-leishmanial activity, where this compound was used to create specific amide derivatives. researchgate.net In this research, the acid was coupled with an amine-functionalized thiochromanone core using standard peptide coupling reagents like EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-(dimethylamino)pyridine). researchgate.net The resulting phenylalkenyl amide derivatives were among the most potent compounds tested against the Leishmania parasite, with IC₅₀ values as low as 7.2 µM, showcasing how conjugation with the styrylacetic acid moiety can confer significant biological activity. researchgate.net

Patents also describe the use of this compound in the preparation of amide-extended crosslinking compounds, which can be used to toughen thermosetting materials like bismaleimide (B1667444) resins without compromising their thermal stability. patentbuddy.comgoogle.com

Exploration of Isosteres and Analogues for Research Purposes

The systematic modification of a lead compound's structure by creating analogs and isosteres is a fundamental strategy in medicinal chemistry to understand structure-activity relationships (SAR) and optimize properties. This compound and its close analogs serve as scaffolds for such investigations.

Research into hypocholesteremic agents has involved the preparation of α,α-dimethyl analogs of a related compound, 3-methyl-4-phenyl-3-butenoic acid, to create metabolically resistant molecules. researchgate.net This type of modification, where hydrogens are replaced by methyl groups at the α-position relative to the carboxyl group, is a classic example of analog development to block metabolic oxidation and potentially prolong the compound's activity.

The broader principle of isosteric replacement of the carboxylic acid group is a key area of research. googleapis.com While not always involving this compound directly, studies on related phenylpropionic acid derivatives systematically replace the carboxylic acid with various surrogates to assess the impact on physicochemical properties. googleapis.com This framework allows researchers to rationally select isosteres to improve parameters like cell permeability or target binding. Furthermore, various patents list a wide array of substituted cinnamic and styrylacetic acids, indicating the broad exploration of analogs for applications ranging from protein tyrosine phosphatase inhibitors to epoxy curatives. patentbuddy.comgoogle.com

Biochemical and Enzymatic Interaction Studies of Trans Styrylacetic Acid

Inhibition of Peptidylglycine α-Hydroxylating Monooxygenase (PAM/PHM)

trans-Styrylacetic acid has been identified as a notable inhibitor of Peptidylglycine α-hydroxylating monooxygenase (PHM), the enzyme responsible for the initial and rate-limiting step in the C-terminal amidation of many bioactive peptides. nih.gov This bifunctional enzyme, also known as Peptidylglycine α-amidating monooxygenase (PAM), plays a crucial role in the maturation of numerous peptide hormones and neurotransmitters. nih.govwikipedia.org The inhibitory action of this compound and its analogs provides a valuable tool for studying the mechanism of PAM and the physiological significance of peptide amidation.

Impact on C-Terminal Amidation Processes

This inhibition prevents the conversion of prohormones into their active, amidated forms. wikipedia.org The replacement of the C-terminal carboxylic acid with an amide group often neutralizes the charge at physiological pH and increases hydrophobicity, which can enhance receptor binding. wikipedia.org Therefore, the inhibition of this process by compounds like this compound can have significant physiological consequences by reducing the levels of active, amidated peptides. This makes such inhibitors important research tools for understanding the roles of these peptides in various physiological and pathological processes.

Role in Microbial Catabolic Pathways and Environmental Degradation

This compound is a key intermediate in the microbial breakdown of various aromatic compounds, particularly styrene (B11656). smolecule.com Its metabolism is integrated into a broader catabolic network, highlighting the metabolic versatility of microorganisms in degrading environmental pollutants.

Component of the Phenylacetyl-CoA Catabolon

This compound is a recognized component of the phenylacetyl-CoA catabolon. smolecule.comnih.govchemicalbook.com This term describes a complex and functionally integrated set of catabolic pathways that converge on the formation of a central intermediate, phenylacetyl-CoA. nih.govnih.gov This catabolon enables microorganisms to process a variety of structurally related aromatic compounds, including styrene, 2-phenylethylamine, and phenylacetic acid itself, by funneling them into a common degradation route. nih.govchemicalbook.com The coordinated regulation of these pathways allows for an efficient and adaptable response to the availability of different carbon sources in the environment. nih.gov

Intermediate in Microbial Degradation of Styrene and Aromatic Pollutants

Microorganisms have evolved diverse strategies to utilize aromatic compounds as sources of carbon and energy. nih.gov this compound has been identified as an intermediate in the microbial degradation pathway of styrene. smolecule.com The degradation of styrene, a significant environmental pollutant, often proceeds through its conversion to phenylacetic acid, with this compound being one of the intermediates in this transformation. nih.gov The ability of bacteria to degrade such pollutants is often facilitated by genes located on mobile genetic elements like plasmids, which allows for their dissemination among microbial populations. nih.govnih.gov

Convergence to Phenylacetic Acid Degradation Pathways in Bacteria (e.g., Pseudomonas putida)

In several bacterial species, including strains of Pseudomonas putida, the degradation pathway of styrene and related compounds converges on the metabolism of phenylacetic acid. nih.govnih.gov For example, in Pseudomonas putida CA-3, the degradation of styrene is divided into an upper pathway, which converts styrene to phenylacetic acid, and a lower pathway for the subsequent breakdown of phenylacetic acid. nih.govnih.gov this compound is an intermediate in the upper pathway. nih.gov

Investigation of Beta-Oxidation Pathways for this compound Degradation

The degradation of fatty acids is a crucial metabolic process for energy production in many organisms. The primary pathway for this is beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. wikipedia.org While the beta-oxidation of standard saturated and unsaturated fatty acids is well-documented, the degradation pathway for fatty acids containing aromatic moieties, such as this compound (also known as 4-phenyl-3-butenoic acid), involves specific enzymatic considerations.

The presence of a phenyl group and a trans double bond in the structure of this compound suggests a degradation pathway that combines features of both unsaturated fatty acid and phenyl-substituted fatty acid metabolism. The initial steps would likely follow the canonical beta-oxidation pathway, starting with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, trans-styrylacetyl-CoA.

The subsequent steps of beta-oxidation for a typical saturated fatty acid involve oxidation, hydration, oxidation, and thiolysis. nih.gov However, the trans-double bond in trans-styrylacetyl-CoA between the β and γ carbons (C3 and C4) requires an isomerization step. An enoyl-CoA isomerase is expected to catalyze the shift of the double bond to the α,β-position (C2 and C3), forming 2-trans-enoyl-CoA. This intermediate can then proceed through the standard beta-oxidation spiral. libretexts.org

Studies on the degradation of other phenyl-containing fatty acids, such as 4-phenylbutyrate, have shown that the beta-oxidation machinery can process these molecules. Research has identified that medium-chain acyl-CoA dehydrogenase (MCAD) can catalyze the initial dehydrogenation of 4-phenylbutyryl-CoA. nih.gov Given the structural similarity, it is plausible that an acyl-CoA dehydrogenase is also involved in the degradation of trans-styrylacetyl-CoA, once the double bond is isomerized.

The complete degradation of the aliphatic portion of this compound would ultimately yield phenylacetyl-CoA and acetyl-CoA. Phenylacetyl-CoA can then be further metabolized through various pathways depending on the organism.

A proposed, though not experimentally verified in its entirety for this specific molecule, degradation pathway for this compound is presented below:

| Step | Intermediate | Enzyme Class | Expected Products |

| 1 | This compound | Acyl-CoA Synthetase | trans-Styrylacetyl-CoA |

| 2 | trans-Styrylacetyl-CoA | Enoyl-CoA Isomerase | 2-trans-Enoyl-Phenylacetyl-CoA |

| 3 | 2-trans-Enoyl-Phenylacetyl-CoA | Enoyl-CoA Hydratase | 3-Hydroxy-Phenylacetyl-CoA |

| 4 | 3-Hydroxy-Phenylacetyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Keto-Phenylacetyl-CoA |

| 5 | 3-Keto-Phenylacetyl-CoA | β-Ketothiolase | Phenylacetyl-CoA + Acetyl-CoA |

Modulation of Cellular Signaling Pathways (e.g., p38 MAPK and JNK) in Research Models

This compound (referred to as PBA in some literature) has been shown to modulate key cellular signaling pathways, particularly the p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov These pathways are critical in regulating cellular processes such as inflammation, stress responses, cell growth, and apoptosis.

Research has demonstrated that this compound can selectively influence the phosphorylation status of p38 MAPK and JNK in different cell types, notably in tumorigenic versus non-tumorigenic cells. nih.gov In tumorigenic cells, treatment with this compound has been observed to increase the phosphorylation of p38 MAPK while decreasing the phosphorylation of JNK. nih.gov This differential modulation suggests a potential for this compound to selectively target cancer cells.

A study comparing the effects of this compound and the anticancer agent Vorinostat revealed that both compounds elicited similar responses in tumorigenic cells regarding p38 MAPK and JNK phosphorylation. nih.gov However, this compound showed a reduced effect on JNK phosphorylation in non-tumorigenic cells compared to Vorinostat, indicating a potentially more favorable selectivity profile. nih.gov

Furthermore, the inhibitory action of this compound on JNK and p38 MAPK phosphorylation has been linked to a decrease in the production of pro-inflammatory cytokines. In a study using RAW 264.7 macrophages, this compound was found to inhibit the substance P-stimulated phosphorylation of both JNK and p38 MAPK, which in turn reduced the expression of tumor necrosis factor-alpha (TNF-α). nih.gov Molecular modeling in this study suggested that this compound might exert this effect by docking at the ATP binding site of apoptosis signal-regulating kinase 1 (ASK1), an upstream kinase that activates both JNK and p38 MAPK. nih.gov

The following table summarizes the observed effects of this compound on p38 MAPK and JNK signaling in different research models:

| Cell Model | Treatment | Effect on p38 MAPK Phosphorylation | Effect on JNK Phosphorylation | Reference |

| Tumorigenic WBras1 cells | This compound | Increased | Decreased | nih.gov |

| Non-tumorigenic WBneo3 cells | This compound | No significant effect | No significant effect | nih.gov |

| H2009 human carcinoma cells | This compound | Increased | Decreased | nih.gov |

| RAW 264.7 macrophages | This compound (in the presence of Substance P) | Inhibited | Inhibited | nih.gov |

Enzyme Activity and Biochemical Pathway Investigations

Beyond its effects on signaling pathways, this compound has been investigated for its direct interactions with specific enzymes and its influence on broader biochemical pathways.

A notable target of this compound is the enzyme peptidylglycine α-amidating monooxygenase (PAM). sigmaaldrich.comnih.gov PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters, as it catalyzes the C-terminal amidation necessary for their biological activity. Studies have shown that this compound acts as an irreversible inhibitor of PAM. sigmaaldrich.comnih.gov This inhibition is dependent on the presence of the enzyme's cofactors and is thought to involve a covalent interaction between the inhibitor and the enzyme. nih.gov The presence of the phenyl group and the olefinic double bond in the structure of this compound are important for its inhibitory action. nih.gov

In addition to its effects on PAM, more recent research has identified this compound as a novel inhibitor of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs can lead to histone hyperacetylation and the modulation of gene transcription, and HDAC inhibitors are an important class of anti-cancer agents. In vitro assays demonstrated that this compound inhibits HDAC enzymes at micromolar concentrations. nih.gov

The following table details the investigated enzymatic and biochemical pathway interactions of this compound:

| Enzyme/Pathway | Effect of this compound | Research Finding | Reference |

| Peptidylglycine α-amidating monooxygenase (PAM) | Inhibition | Acts as an irreversible inhibitor, likely through covalent modification. | sigmaaldrich.comnih.gov |

| Histone Deacetylases (HDACs) | Inhibition | Inhibits HDAC enzymes in vitro, leading to increased histone acetylation in cells. | nih.gov |

| Substance P-induced TNF-α production | Inhibition | Reduces the expression of TNF-α in macrophages stimulated with Substance P. | nih.gov |

Advanced Spectroscopic and Characterization Techniques Applied to Trans Styrylacetic Acid

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and probing the structural aspects of molecules. In the case of carboxylic acids like trans-Styrylacetic acid, IR spectroscopy is particularly informative due to the characteristic vibrations of the carboxyl group.

Polarized IR Spectra Analysis of Hydrogen Bond Systems

In the crystalline state, this compound molecules form centrosymmetric hydrogen-bonded dimers. nih.gov The study of these hydrogen bond systems using polarized IR spectra provides deep insights into their structure and dynamics. nih.gov

Investigations of this compound crystals, along with its deuterium (B1214612) isotopomers, have been conducted at both room temperature and 77K. nih.gov The analysis of the polarized IR spectra, particularly in the ν(OH) and ν(OD) band regions, reveals a two-branch structure. This observation is well-explained by the "strong-coupling" theory based on a hydrogen bond dimer model. nih.gov This model successfully accounts for the linear dichroic effects and the temperature-induced changes observed in the crystalline spectra. nih.gov

A key finding is the significant weakening of electronic couplings between the hydrogen bonds of the carboxyl groups and the styryl moieties. This is attributed to the separation of these groups by the methylene (B1212753) groups within the molecule. nih.gov Consequently, the vibronic mechanism, which can promote symmetry-forbidden transitions in centrosymmetric hydrogen bond dimers, is of minor importance in this compound compared to compounds like arylcarboxylic or cinnamic acids. nih.gov Carboxylic acids, in general, exhibit a very broad and strong O-H stretching absorption in their IR spectra, typically ranging from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. libretexts.orglibretexts.org The C=O stretching vibration for these dimers is usually found around 1710 cm⁻¹. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Structural Elucidation and Configuration Determination

The ¹H NMR spectrum of this compound provides crucial information for confirming its structure and stereochemistry. The chemical shift of the acidic proton of the carboxyl group is typically found at a high value, around 12 δ, although its exact position can be influenced by concentration and the solvent due to variations in hydrogen bonding. libretexts.org

A key feature for confirming the trans configuration of the double bond is the coupling constant (J-value) between the vinylic protons. For trans-alkenes, this coupling constant is typically large, around 15.9 Hz. chemicalbook.com The protons of the phenyl group usually appear as a multiplet in the aromatic region of the spectrum. The methylene protons adjacent to the carboxyl group and the double bond also show characteristic signals and couplings.

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. The carboxyl carbon of this compound resonates in the typical range for carboxylic acids, generally between 165 and 185 δ. libretexts.org For α,β-unsaturated acids like this compound, this signal appears towards the upfield end of this range. libretexts.org

The carbon atoms of the phenyl group and the double bond also exhibit distinct chemical shifts. Due to the symmetry in some isomers, certain carbon atoms can be chemically equivalent, leading to fewer signals than the total number of carbon atoms. docbrown.info The chemical shifts of the carbons in the double bond can also provide evidence for the E/Z (trans/cis) configuration. docbrown.info

Heteronuclear Multiple Quantum Correlation (HMQC) Applications

HMQC is a 2D NMR technique that correlates the chemical shifts of directly bonded proton and carbon atoms. This experiment is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the this compound molecule. By providing a correlation map, HMQC resolves any ambiguities that might arise from analyzing the 1D spectra alone, thus confirming the C-H connectivities within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) for Connectivity Assignments

Spectroscopic Data for this compound

| ¹H NMR | |

| Proton | Chemical Shift (ppm) |

| -COOH | ~12.0 |

| Phenyl-H | 7.20-7.39 (m) |

| =CH- (alpha to phenyl) | 6.478 (d) |

| =CH- (beta to phenyl) | 6.291 (dt) |

| -CH₂- | 3.279 (d) |

| Coupling Constants (Hz) | |

| J(=CH-CH=) | 15.9 |

| J(=CH-CH₂-) | 6.4 |

Data sourced from reference chemicalbook.com. Note: 'm' denotes multiplet, 'd' denotes doublet, and 'dt' denotes doublet of triplets.

| ¹³C NMR | |

| Carbon | Chemical Shift (ppm) |

| -COOH | ~170-180 |

| Phenyl C-1 (ipso) | ~137 |

| Phenyl C-2,6 | ~128 |

| Phenyl C-3,5 | ~127 |

| Phenyl C-4 | ~126 |

| =CH- (alpha to phenyl) | ~130 |

| =CH- (beta to phenyl) | ~125 |

| -CH₂- | ~40 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values provided are approximate ranges based on typical spectra of similar compounds. libretexts.orgdocbrown.info

Application in Polymeric Hybrid Material Characterization

The incorporation of organic molecules like this compound into polymeric matrices can create hybrid materials with tailored properties. Characterization of such materials is crucial to understand their structure and performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis (e.g., DSC, TGA) would typically be employed to confirm the presence and interaction of the acid within the polymer.

However, a thorough review of scientific literature reveals a lack of specific studies on the synthesis or characterization of polymeric hybrid materials containing this compound. Consequently, no experimental data or detailed research findings can be presented for this subsection.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet or visible light by a substance. biosynth.com For a compound like this compound, which contains a phenyl group and a conjugated double bond, a characteristic absorption spectrum in the UV range would be expected due to π → π* electronic transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that can be determined. spectrabase.com This data is useful for quantitative analysis and for providing information about the electronic structure of the molecule. biosynth.com

Despite the expected UV activity, specific studies detailing the UV-Vis absorption spectrum of this compound are not readily found in the reviewed literature. Therefore, a data table of its spectral properties cannot be compiled.

X-ray Diffraction (XRD) Analysis for Crystalline Structures and Polymeric Hybrids

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. sigmaaldrich.com For a crystalline solid like this compound, an XRD pattern would exhibit a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice structure. chemspider.com Analysis of these peaks can provide information on lattice parameters, crystal system, and phase purity. sigmaaldrich.com In the context of polymeric hybrids, XRD could be used to assess the degree of crystallinity and to detect any changes in the polymer's structure upon incorporation of the acid. chemspider.com

A search for the crystal structure or XRD powder diffraction data for this compound in crystallographic databases and the wider scientific literature did not yield specific results. As such, no XRD data can be presented.

Scanning Electron Microscopy (SEM) for Material Morphology Characterization

Specific research articles containing SEM images or detailed morphological descriptions of either pure this compound or its polymeric hybrids are not available in the reviewed literature.

Computational Chemistry and Theoretical Studies of Trans Styrylacetic Acid

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Currently, there is a lack of specific Density Functional Theory (DFT) studies in the available literature that focus on elucidating the reaction mechanisms of trans-styrylacetic acid. DFT is a powerful tool for mapping reaction pathways, calculating activation energies, and understanding the electronic factors that govern chemical transformations. researchgate.netresearchgate.net For a molecule like this compound, with its reactive double bond, carboxylic acid group, and aromatic ring, DFT could provide significant insights into various potential reactions, such as cycloadditions, isomerizations, and oxidations. However, dedicated computational studies on these reaction pathways are yet to be published.

Modeling of Halogen Bond Complexes and Intermolecular Interactions

There are no specific computational models or theoretical studies in the current body of scientific literature that detail the formation of halogen bond complexes with this compound. Halogen bonding is a significant non-covalent interaction that plays a crucial role in crystal engineering and supramolecular chemistry. rsc.org The modeling of intermolecular interactions, in general, is a key aspect of understanding the solid-state behavior of molecular crystals. researchgate.netnih.govchemrxiv.org While general frameworks for these calculations exist, their specific application to this compound has not been reported.

Theoretical Analysis of Spectroscopic Data and Vibrational Modes

A singular mention exists regarding a study on the polarized IR spectra of the hydrogen bond system in this compound. This suggests that some level of vibrational spectroscopic analysis has been performed. However, detailed theoretical analyses, which would typically involve DFT calculations to assign vibrational modes and correlate them with experimental spectra, are not available in the public domain. Such theoretical studies are invaluable for interpreting complex spectra and understanding the molecule's dynamic behavior. nih.govcolorado.edu

Without access to the original research, a data table of theoretical versus experimental vibrational frequencies cannot be compiled.

Mechanistic Computational Investigations of Catalyzed Reactions

Mechanistic computational studies on reactions involving this compound as a substrate or catalyst are not present in the current scientific literature. It is known that this compound can act as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase. This biological activity presents a prime opportunity for computational investigation, for instance, through quantum mechanics/molecular mechanics (QM/MM) simulations, to understand the inhibition mechanism at an atomic level. nih.gov Such studies could elucidate the binding mode, the reaction pathway of the enzymatic inactivation, and the key residues involved. nih.gov However, to date, no such computational investigations have been published.

Environmental and Biotechnological Research Perspectives of Trans Styrylacetic Acid

Microbial Bioremediation Strategies for Styrene (B11656) and Aromatic Pollutants

The microbial degradation of styrene and other aromatic compounds is a cornerstone of bioremediation efforts aimed at cleaning up contaminated environments. proquest.comnih.gov A variety of microorganisms, including bacteria and fungi, have been isolated for their ability to utilize styrene as a sole source of carbon and energy. nih.govnih.gov These organisms employ specific metabolic pathways to break down the complex aromatic structure into simpler, less harmful compounds.

One of the primary aerobic degradation pathways for styrene involves its initial conversion to styrene oxide, followed by isomerization to phenylacetaldehyde, and subsequent oxidation to phenylacetic acid. nih.gov trans-Styrylacetic acid is recognized as an intermediate in alternative pathways for styrene degradation. nih.gov The central metabolite, phenylacetic acid, is then funneled into a common degradation route known as the phenylacetyl-CoA catabolon.

Several bioremediation strategies leverage these microbial capabilities. These can be broadly categorized as in situ and ex situ methods. frontiersin.org In situ techniques treat the contaminated soil or water in place, for example, by stimulating the native microbial populations through the addition of nutrients and oxygen (biostimulation) or by introducing specific pollutant-degrading microbes (bioaugmentation). mdpi.com Ex situ methods involve the excavation of contaminated soil or pumping of contaminated water for treatment in bioreactors. frontiersin.org

Bioreactors for Styrene and Aromatic Pollutant Remediation:

Various types of bioreactors have been developed to optimize the degradation of aromatic pollutants under controlled conditions. researchgate.net These systems provide an ideal environment for microbial growth and activity, leading to efficient pollutant removal.

| Bioreactor Type | Description | Application for Styrene/Aromatics | Key Operational Parameters |

| Biofilters | A bed of organic material (e.g., compost, wood bark) through which contaminated air is passed. Microorganisms colonize the filter material and degrade the pollutants. | Treatment of styrene-contaminated air streams. proquest.com | Residence time, moisture content, nutrient availability, pH. |

| Slurry Bioreactors | Contaminated soil or sediment is mixed with water to form a slurry, which is then treated in a reactor. This enhances the contact between microorganisms and pollutants. | Remediation of soils polluted with recalcitrant compounds like styrene and other aromatic hydrocarbons. nih.govresearchgate.net | Solid-to-liquid ratio, mixing speed, aeration, temperature. |

| Membrane Bioreactors (MBRs) | Combine a biological degradation process with membrane filtration. This allows for the retention of microbial biomass and efficient treatment of wastewater. | Treatment of industrial wastewater containing aromatic pollutants. frontiersin.org | Membrane flux, aeration, sludge retention time. |

A study on a full-scale bioreactor for treating wastewater from styrene and propylene (B89431) oxide production demonstrated an 88% cleanup efficiency. The dominant microbial genera in this system included Citrobacter, Burkholderia, Pseudomonas, and Paracoccus. nih.gov Another approach involves the use of two-phase slurry bioreactors, where an immiscible organic solvent is added to enhance the bioavailability of hydrophobic pollutants like styrene for microbial degradation. nih.gov

Biotechnological Applications of the Phenylacetyl-CoA Catabolon System

The phenylacetyl-CoA (PA-CoA) catabolon is a central metabolic pathway that funnels various aromatic compounds, including styrene, phenylacetic acid, and this compound, into a common degradation route. nih.govchemicalbook.com This catabolon represents a complex functional unit where these compounds are converted to PA-CoA, which is then further metabolized. nih.gov The enzymes of the PA-CoA pathway are found in a significant portion of sequenced bacterial genomes, highlighting its importance in aromatic compound metabolism. frontiersin.orgnih.gov

The convergence of multiple degradation pathways into the PA-CoA catabolon makes it a highly attractive target for various biotechnological applications. By harnessing and engineering this pathway, it is possible to produce valuable chemicals and materials from renewable resources or environmental pollutants.

Key Applications:

Production of Value-Added Chemicals: The enzymes of the styrene degradation pathway and the PA-CoA catabolon can be used as biocatalysts for the synthesis of valuable chemicals. For instance, styrene monooxygenase, the first enzyme in the pathway, can be used to produce enantiopure styrene oxide, a chiral building block for the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Biopolymer Synthesis: The breakdown of aromatic compounds through the PA-CoA catabolon ultimately leads to the formation of central metabolites like acetyl-CoA and succinyl-CoA. mdpi.com These can be channeled into biosynthetic pathways for the production of biopolymers such as polyhydroxyalkanoates (PHAs). PHAs are biodegradable plastics that offer a sustainable alternative to conventional petroleum-based plastics.

Biocatalyst Development: The enzymes of the PA-CoA catabolon itself, such as phenylacetate-CoA ligase, can be isolated and used as biocatalysts in various industrial processes. frontiersin.org These enzymes often exhibit high specificity and can operate under mild conditions, making them environmentally friendly alternatives to chemical catalysts.

The PA-CoA catabolon is regulated by a transcriptional repressor, PaaX, which is inactivated by the inducer molecule, phenylacetyl-CoA. nih.gov This regulatory mechanism allows for the controlled expression of the catabolic genes, which can be exploited in engineered systems for on-demand production of specific compounds.

Engineering of Microorganisms for Enhanced Degradation Pathways

Metabolic engineering offers powerful tools to enhance the natural capabilities of microorganisms for the degradation of pollutants like styrene and its derivatives. frontiersin.org By modifying the genetic makeup of bacteria such as Pseudomonas putida and Escherichia coli, researchers can create "superbugs" with improved degradation efficiency, broader substrate ranges, and increased tolerance to toxic compounds. nih.govnih.gov

Strategies for Engineering Enhanced Degradation:

| Engineering Strategy | Description | Example Application |

| Gene Overexpression | Increasing the expression of key enzymes in a degradation pathway to enhance the metabolic flux towards the desired products or complete mineralization. | Overexpression of styrene monooxygenase and other downstream enzymes to accelerate styrene degradation. |

| Pathway Optimization | Modifying metabolic pathways to redirect intermediates towards a specific product or to remove metabolic bottlenecks. This can involve deleting competing pathways or introducing new enzymatic activities. | Engineering E. coli for the production of styrene by introducing genes for phenylalanine ammonia-lyase and ferulic acid decarboxylase. nih.gov |

| Construction of Microbial Consortia | Combining different microbial species with complementary metabolic capabilities to achieve more efficient degradation of complex pollutant mixtures. | A two-species consortium of engineered Pseudomonas putida (producing rhamnolipid biosurfactants to increase bioavailability) and Escherichia coli (degrading phenanthrene) for enhanced PAH remediation. nih.gov |

| Improving Tolerance to Toxic Compounds | Enhancing the ability of microorganisms to withstand the toxic effects of pollutants and their metabolic intermediates. | Engineering E. coli for improved tolerance to styrene, which also led to increased styrene production. nih.gov |

For example, Pseudomonas putida KT2440, a robust and well-characterized bacterium, has been engineered to expand its degradation capabilities. By introducing the oct genes, which are involved in octane (B31449) metabolism, via horizontal gene transfer, its ability to degrade linear hydrocarbons was enhanced. nih.gov Similar strategies can be envisioned for enhancing the degradation of styrene and its derivatives by introducing or optimizing the genes of the phenylacetyl-CoA catabolon.

The advancements in systems metabolic engineering, which integrates high-throughput data acquisition with computational modeling and genetic engineering, are accelerating the development of microbial cell factories for both bioremediation and the production of value-added products from plastic waste and other pollutants. mdpi.com

Future Research Directions and Unexplored Avenues for Trans Styrylacetic Acid

Elucidation of Undiscovered Mechanistic Pathways in Complex Biological Systems

While trans-styrylacetic acid is known to interact with biological systems, the precise mechanisms underlying these interactions remain a fertile ground for research. It has been identified as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme crucial for the bioactivation of many peptide hormones. sigmaaldrich.comresearchgate.net However, the detailed kinetics and the specific molecular interactions driving this inhibition are not fully understood.

Furthermore, microbial catabolism of this compound presents intriguing questions. In some bacteria, such as Pseudomonas putida U, its degradation pathway converges with that of phenylacetic acid, a central route for the breakdown of many aromatic compounds. asm.orgresearchgate.net Research indicates this involves a distinct catabolic route to first transform it into phenylacetic acid. researchgate.net In Burkholderia cenocepacia, the phenylacetic acid pathway, which processes this compound, is required for the bacterium's full pathogenicity in the Caenorhabditis elegans host model. asm.org Future studies could focus on identifying the specific enzymes and genetic regulatory networks in these pathways. Unraveling these mechanisms could provide insights into host-pathogen interactions and microbial ecology. asm.org There are also reports of its potential inhibitory effects against cancer cells, suggesting it may modulate critical signaling pathways. biosynth.com

| Biological System/Process | Known Interaction/Observation | Unexplored Avenue/Research Question |

|---|---|---|

| Enzyme Inhibition | Acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase (PHM). sigmaaldrich.comresearchgate.net | What are the precise kinetic parameters and structural determinants of the enzyme-inhibitor complex? |

| Microbial Catabolism | Degraded via the phenylacetic acid pathway in various bacteria. asm.orgresearchgate.net A new catabolic route is required to convert it to phenylacetic acid first in Pseudomonas putida U. researchgate.net | What are the specific enzymes, genes, and regulatory mechanisms involved in the dedicated pathway for its initial conversion? |

| Host-Pathogen Interaction | The catabolic pathway for trans-styrylacetic acid is linked to the full pathogenicity of B. cenocepacia. asm.org | How does the metabolism of this compound contribute to the virulence mechanism at a molecular level? |

| Oncology | Shows potential inhibitory properties against tumorigenic cells. biosynth.com | Which specific cell signaling pathways (e.g., proliferation, apoptosis) are modulated by trans-styrylacetic acid or its derivatives? |

Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The synthesis and modification of this compound are pivotal for its application. Recent advancements have moved beyond traditional methods, exploring more efficient and selective catalytic systems. A notable development is the direct carboxylation of the allylic C(sp³)-H bond of terminal alkenes with CO₂ using a cobalt/Xantophos complex, which produces trans-styrylacetic acids with high regioselectivity and functional group tolerance. mdpi.comresearchgate.net Another innovative approach involves the cobalt-catalyzed electroreductive carboxylation of allylic chlorides, offering a method to synthesize its derivatives under mild conditions. acs.org

Future research is aimed at discovering and optimizing new catalysts that are cheaper, more environmentally friendly, and highly stereoselective. This includes exploring catalysts based on earth-abundant metals as alternatives to precious metals like palladium. acs.org The development of photoredox catalysis could also provide novel pathways for its synthesis and functionalization. acs.org Furthermore, expanding the repertoire of derivatization reactions is a key objective. While its use in forming esters and amides with catalysts like EDC-HCl is established, future work could focus on developing catalytic methods for novel C-C and C-heteroatom bond formations at various positions on the molecule, opening access to a wider range of biologically active compounds and material precursors. acs.orgmdpi.com

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Co(acac)₂/Xantophos/AlMe₃ | Allylic C-H Carboxylation | High regioselectivity to linear products; good functional group tolerance. | mdpi.com |

| Cobalt-based Electrocatalysis | Reductive Carboxylation | Uses earth-abundant metal; proceeds under mild conditions. | acs.org |

| Palladium-based Catalysis | α-Arylation | Allows for the synthesis of complex derivatives for biological applications. | acs.org |

Advanced Material Science Applications and Polymer Chemistry Innovations